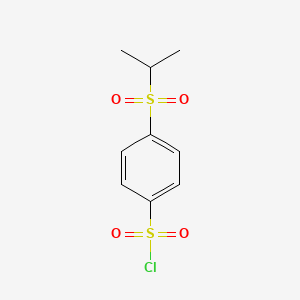
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one is a chemical compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol. This compound is characterized by the presence of a bromine atom, an isobutoxy group, and a phenyl ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the bromination of 1-(4-isobutoxyphenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one may involve large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of ethers, esters, or other substituted phenyl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It may be utilized in the development of new drugs, particularly in the field of medicinal chemistry.
Industry: The compound finds use in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one is structurally similar to other brominated phenyl compounds, such as 2-Bromo-1-(4-methoxyphenyl)propan-1-one and 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one. its unique isobutoxy group distinguishes it from these compounds, potentially leading to different reactivity and applications.
Comparación Con Compuestos Similares
2-Bromo-1-(4-methoxyphenyl)propan-1-one
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
3-Bromo-1-(4-bromophenyl)propan-1-one
Propiedades
IUPAC Name |
2-bromo-1-[4-(2-methylpropoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-9(2)8-16-12-6-4-11(5-7-12)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNSLWFXCOVLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B7904937.png)








